molecular formula C11H8N2O2S B12305804 5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12305804
M. Wt: 232.26 g/mol
InChI Key: PMVYUYYRYHAMLD-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[2,3-d]pyrimidin-4(3H)-one family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides high yields and is efficient for producing various substituted thieno[2,3-d]pyrimidin-4-carboxylic acids, which can then be converted to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of Pd-catalyzed reactions and other scalable synthetic routes are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . This compound’s ability to inhibit key enzymes makes it a valuable candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H8N2O2S/c1-6-2-3-8(15-6)7-4-16-11-9(7)10(14)12-5-13-11/h2-5H,1H3,(H,12,13,14)

InChI Key

PMVYUYYRYHAMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)NC=N3

Origin of Product

United States

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